molecular formula C6H13NO3 B2626541 (2R,3R)-2-(Dimethylamino)-3-hydroxybutanoic acid CAS No. 2460740-32-1

(2R,3R)-2-(Dimethylamino)-3-hydroxybutanoic acid

Cat. No.: B2626541
CAS No.: 2460740-32-1
M. Wt: 147.174
InChI Key: CIVVRPHZRYVSCF-RFZPGFLSSA-N
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Description

(2R,3R)-2-(Dimethylamino)-3-hydroxybutanoic acid is an organic compound with a chiral center, making it optically active

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-(Dimethylamino)-3-hydroxybutanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reduction of a precursor ketone using a chiral reducing agent. This process requires precise control of reaction conditions, including temperature and pH, to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and continuous flow reactors. This approach allows for the efficient production of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-(Dimethylamino)-3-hydroxybutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction can produce various amines or alcohols.

Scientific Research Applications

(2R,3R)-2-(Dimethylamino)-3-hydroxybutanoic acid has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Research is ongoing into its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which (2R,3R)-2-(Dimethylamino)-3-hydroxybutanoic acid exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand for certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)pyridine: Used as a catalyst in organic synthesis.

    3-Methoxyphenylboronic acid: Utilized in cross-coupling reactions.

    N,N-Dimethylformamide: A versatile solvent and reagent in organic chemistry.

Properties

IUPAC Name

(2R,3R)-2-(dimethylamino)-3-hydroxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-4(8)5(6(9)10)7(2)3/h4-5,8H,1-3H3,(H,9,10)/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVVRPHZRYVSCF-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C(=O)O)N(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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